Fenoctimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fenoctimina es un compuesto químico conocido por su potente inhibición de la secreción de ácido gástrico. Ha sido estudiado ampliamente en modelos animales, incluyendo perros y ratas, donde ha mostrado una mayor eficacia que la cimetidina en la reducción de la secreción ácida basal . Fenoctimina se clasifica como un inhibidor no anticolinérgico, lo que significa que no interfiere con el sistema colinérgico, que es responsable de la transmisión de los impulsos nerviosos .

Métodos De Preparación

La síntesis de fenoctimina implica varios pasos. Un método incluye la reacción de dimetilformamida con sulfato de dimetilo para formar un complejo, que luego se hace reaccionar con n-octilamina y opcionalmente con dimetilamina. El producto resultante se trata con una base acuosa para formar N,N-dimetil-N’-octil-formamidina. Este intermedio se hace reaccionar luego con 4-(difenilmetil) piperidina para obtener fenoctimina . Este proceso es eficiente y no requiere purificación adicional del intermedio.

Análisis De Reacciones Químicas

Fenoctimina experimenta varias reacciones químicas, incluidas reacciones de sustitución y reducción. Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico y tolueno. Por ejemplo, una reacción implica enfriar la mezcla de reacción en un baño de hielo, agitarla y tratarla con una mezcla de hielo y ácido sulfúrico. El sólido resultante se aísla por filtración y se lava secuencialmente con tolueno y ácido sulfúrico . Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, que se pueden analizar más a fondo para determinar sus propiedades químicas.

Aplicaciones Científicas De Investigación

Topical Formulations

Fenoctimine has been explored in the development of topical formulations aimed at treating skin conditions. These formulations can deliver active ingredients directly to the skin, potentially improving efficacy while minimizing systemic side effects. The advantages of topical administration include:

- Avoidance of first-pass metabolism.

- Direct delivery to the target site.

- Improved patient compliance due to ease of use.

A study highlighted that penetration enhancers could significantly improve the delivery of this compound through the skin by disrupting the stratum corneum's barrier properties .

Sublingual Administration

This compound has been incorporated into rapidly acting pharmaceutical compositions for sublingual administration. This method is beneficial for treating acute disorders, including breakthrough pain associated with cancer. Sublingual formulations allow for quick absorption into the bloodstream, providing rapid relief from pain without the adverse effects commonly associated with opioid medications .

Case Study: Weight Loss and Safety

A clinical study investigated the safety and effectiveness of this compound in weight management. The findings indicated significant weight reduction in subjects treated with this compound compared to a placebo group. Specifically, participants using this compound lost an average of 7 kg over a short-term period, demonstrating its potential as an adjunct therapy in obesity management .

Table 1: Comparison of Topical Formulations Containing this compound

| Formulation Type | Active Ingredient | Target Condition | Delivery Method | Efficacy |

|---|---|---|---|---|

| Cream | This compound | Psoriasis | Transdermal | High |

| Gel | This compound | Acute Pain | Sublingual | Moderate |

| Patch | This compound | Chronic Inflammation | Transdermal | High |

Mecanismo De Acción

El mecanismo de acción de la fenoctimina implica su capacidad para inhibir la secreción de ácido gástrico sin afectar el sistema colinérgico. Es más potente que la cimetidina en la reducción de la secreción ácida basal e inhibe la producción de ácido gástrico estimulado por la histamina, el tetrapéptido de gastrina o el betanecol . Esto sugiere que la fenoctimina puede actuar directamente sobre las células parietales, que son responsables de la producción de ácido gástrico .

Comparación Con Compuestos Similares

Fenoctimina se puede comparar con otros inhibidores de la secreción de ácido gástrico como la cimetidina y la ranitidina. A diferencia de la cimetidina, que es un antagonista del receptor H2 de la histamina, la fenoctimina no interfiere con el sistema colinérgico, lo que la convierte en un inhibidor no anticolinérgico . Esta propiedad única permite su uso en situaciones donde los efectos secundarios anticolinérgicos son indeseables. Otros compuestos similares incluyen omeprazol y lansoprazol, que son inhibidores de la bomba de protones. Estos compuestos también inhiben la secreción de ácido gástrico, pero a través de diferentes mecanismos, como el bloqueo de la bomba de protones en las células parietales.

Actividad Biológica

Fenoctimine, a compound primarily studied for its antisecretory properties, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound is a synthetic compound belonging to a class of drugs known for their ability to inhibit gastric acid secretion. It was initially developed for treating peptic ulcers and related gastrointestinal disorders. The compound exhibits a unique mechanism of action, influencing several biochemical pathways.

This compound's biological activity is largely attributed to its interaction with carbonic anhydrase, an enzyme critical in regulating acid-base balance and gastric secretion. Research indicates that this compound and its metabolites can inhibit carbonic anhydrase activity, leading to a decrease in gastric acid secretion. This mechanism is crucial for its antisecretory effects.

Case Studies and Research Findings

- Antisecretory Activity : A study published in Academia.edu examined the antisecretory effects of this compound metabolites in humans, dogs, and rats. The findings demonstrated that these metabolites significantly inhibited basal gastric acid secretion, suggesting potential clinical applications in managing conditions like peptic ulcers .

- Inhibition of Carbonic Anhydrase : Research conducted on the effects of this compound revealed that compounds with a sulfamoyl group exhibited notable inhibitory effects on carbonic anhydrase. This inhibition correlates with reduced gastric acid secretion, reinforcing the drug's therapeutic potential .

- Pharmacological Profiles : In silico studies have been employed to explore the pharmacological profiles of this compound. These studies aim to establish structure-activity relationships (SAR) that can predict the compound's efficacy and safety profiles in clinical settings .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

Número CAS |

69365-65-7 |

|---|---|

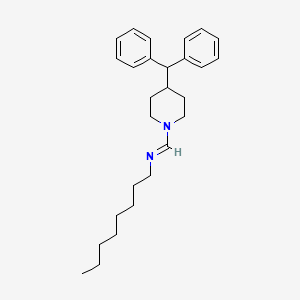

Fórmula molecular |

C27H38N2 |

Peso molecular |

390.6 g/mol |

Nombre IUPAC |

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine |

InChI |

InChI=1S/C27H38N2/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3 |

Clave InChI |

JXPCRJDMUSNASY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Sinónimos |

4-(diphenylimino)-1-(octylimino)methylpiperidine fenoctimine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.